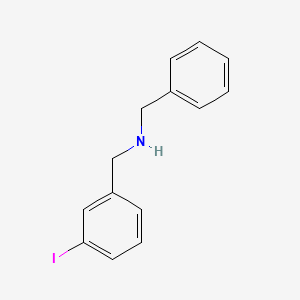![molecular formula C12H11BrN2O2 B13891891 2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methoxy groups in the compound’s structure imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine typically involves the reaction of 2-bromo-3-methoxyphenol with pyrazine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromine group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylthiophene: This compound shares the bromine group but differs in its core structure, which is a thiophene ring instead of a pyrazine ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar in having bromine and methoxy groups, but it contains a boronic acid functional group.
Uniqueness
2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine is unique due to its specific combination of bromine, methoxy, and pyrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H11BrN2O2 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
2-[(2-bromo-3-methoxyphenoxy)methyl]pyrazine |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-3-2-4-11(12(10)13)17-8-9-7-14-5-6-15-9/h2-7H,8H2,1H3 |
Clave InChI |
KBCDFBOIUDSLTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OCC2=NC=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)


![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)


![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)


![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)

![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
